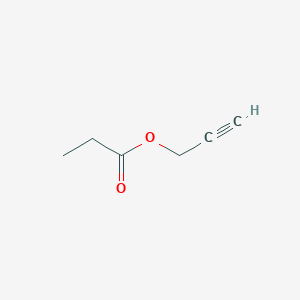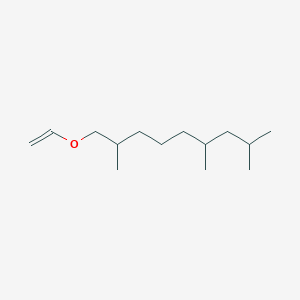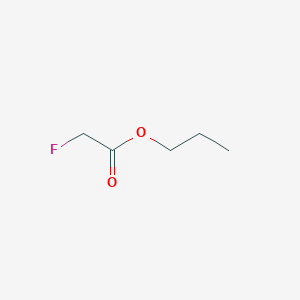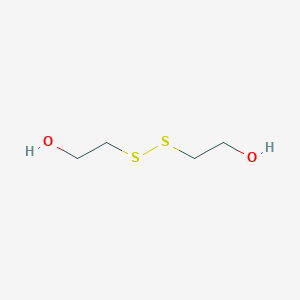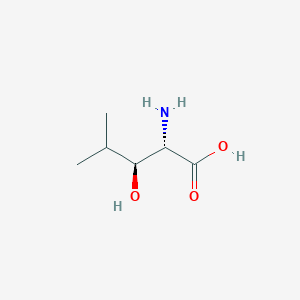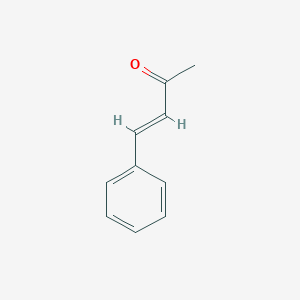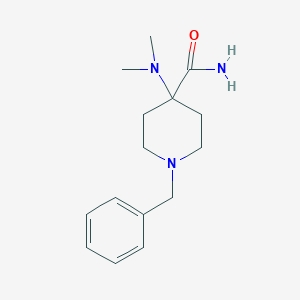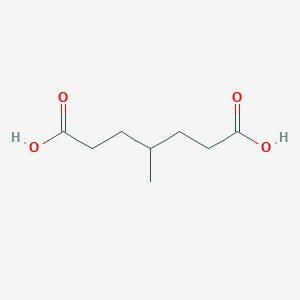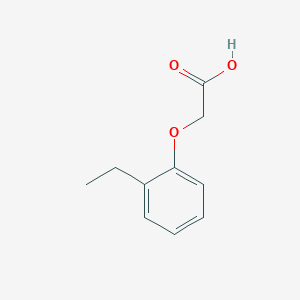![molecular formula C22H16 B168080 Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene CAS No. 16310-66-0](/img/structure/B168080.png)
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene, commonly known as HCDN, is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its unique structure and potential applications. HCDN is a highly strained, polycyclic compound that is composed of 21 carbon atoms and nine double bonds.
Wissenschaftliche Forschungsanwendungen
HCDN has shown potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, HCDN can be used as a building block for the synthesis of other complex organic compounds. In materials science, HCDN can be used as a precursor for the synthesis of novel materials with unique mechanical and electronic properties. In medicinal chemistry, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of HCDN is not fully understood, but it is believed to be related to its highly strained structure and the presence of multiple double bonds. HCDN has been shown to interact with various biological molecules, including enzymes and receptors, and may act as a modulator of their activity. Additionally, HCDN has been shown to induce oxidative stress in cells, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
HCDN has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that HCDN can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, HCDN has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In animal studies, HCDN has been shown to exhibit anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HCDN in lab experiments is its unique structure, which can lead to the synthesis of novel compounds with unique properties. Additionally, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the main limitations of using HCDN in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the research and development of HCDN. One potential direction is the synthesis of novel materials with unique mechanical and electronic properties. Another potential direction is the development of HCDN-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of HCDN and its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of HCDN is a complex and multi-step process that involves the use of various chemical reagents and catalysts. One of the most common methods for synthesizing HCDN is through the use of a Diels-Alder reaction between a cyclohexadiene and a tetracyclone. This reaction leads to the formation of a highly strained, polycyclic intermediate, which is then subjected to a series of chemical transformations to yield the final product.
Eigenschaften
| 16310-66-0 | |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene |
InChI |
InChI=1S/C22H16/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-6,11-12H,7-10H2 |
InChI-Schlüssel |
LHZJGHOQJMSPOM-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
Kanonische SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
Synonyme |
3,4,11,12-Tetrahydrobenzo[ghi]perylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


